An In-Depth Technical Guide to the Mechanism of Action of Copanlisib Dihydrochloride
An In-Depth Technical Guide to the Mechanism of Action of Copanlisib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Copanlisib (B1663552) Dihydrochloride, a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has emerged as a significant therapeutic agent, particularly in the management of relapsed or refractory follicular lymphoma.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of Copanlisib, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical data that underpin our understanding of this targeted therapy. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the complex biological processes involved.
Introduction to Copanlisib Dihydrochloride
Copanlisib Dihydrochloride (brand name Aliqopa®) is a small molecule inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[4] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[3] Copanlisib is distinguished by its predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are crucial for the proliferation and survival of both solid tumors and hematologic malignancies.[3][5][6]
Molecular Target and Binding
Copanlisib functions by directly binding to the ATP-binding pocket of the class I PI3K catalytic subunits, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5] This inhibition is competitive with ATP and effectively halts the downstream signaling cascade.
Isoform Selectivity
Copanlisib is a pan-class I PI3K inhibitor with a preferential activity profile against the p110α and p110δ isoforms over the p110β and p110γ isoforms. This selectivity is critical to its therapeutic window and side-effect profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, have been determined in cell-free assays.
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kα (p110α) | 0.5 | [3] |
| PI3Kβ (p110β) | 3.7 | [3] |
| PI3Kγ (p110γ) | 6.4 | [3] |
| PI3Kδ (p110δ) | 0.7 | [3] |
| Table 1: In Vitro Inhibitory Activity of Copanlisib against Class I PI3K Isoforms |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/matorian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell fate. Upon activation by growth factors or other extracellular stimuli, receptor tyrosine kinases (RTKs) activate PI3K. As previously mentioned, activated PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 at threonine 308 (Thr308) and by mTOR Complex 2 (mTORC2) at serine 473 (Ser473).
Fully activated AKT then phosphorylates a multitude of downstream substrates, leading to:
-
Increased cell survival: through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic proteins like Bcl-2.
-
Enhanced cell proliferation and growth: via the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
Regulation of metabolism: by promoting glucose uptake and utilization.
Copanlisib's inhibition of PI3K effectively blocks these downstream events, leading to its anti-cancer effects.
Cellular Effects of Copanlisib
The inhibition of the PI3K/AKT/mTOR pathway by Copanlisib translates into significant anti-tumor effects at the cellular level.
Inhibition of Cell Proliferation
By blocking the downstream signaling of PI3K, Copanlisib effectively halts the cell cycle and inhibits the proliferation of malignant cells. This has been demonstrated in numerous preclinical studies across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition | Reference |
| GIST-T1 | Gastrointestinal Stromal Tumor | 54.5 | [5] |
| GIST-T1/670 | Gastrointestinal Stromal Tumor | 278.8 | [5] |
| GIST430/654 | Gastrointestinal Stromal Tumor | 78.7 | [5] |
| Table 2: Antiproliferative Activity of Copanlisib in GIST Cell Lines |
Induction of Apoptosis
Copanlisib has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated by the decreased phosphorylation of AKT, which leads to the activation of pro-apoptotic proteins.
Experimental Protocols
Reproducible and well-documented experimental protocols are the cornerstone of scientific research. This section provides detailed methodologies for key assays used to characterize the mechanism of action of Copanlisib.
In Vitro PI3K Kinase Inhibition Assay (HTRF)
This assay is used to determine the direct inhibitory effect of Copanlisib on the enzymatic activity of purified PI3K isoforms.
Materials:
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Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
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Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
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Adenosine 5'-triphosphate (ATP)
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Copanlisib dihydrochloride
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents
-
384-well low-volume assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Copanlisib in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted Copanlisib or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the diluted PI3K enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a mixture of the PIP2 substrate and ATP to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's protocol.
-
Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of Copanlisib and plot the results to determine the IC50 value.
Western Blot Analysis of p-AKT (Ser473)
This protocol is used to assess the pharmacodynamic effect of Copanlisib on the PI3K pathway in a cellular context by measuring the phosphorylation of AKT.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Copanlisib dihydrochloride
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
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Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of Copanlisib or DMSO for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture after treatment with Copanlisib by measuring ATP levels.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Copanlisib dihydrochloride
-
96-well, opaque-walled tissue culture plates
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CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Copanlisib or DMSO for 72 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control for each concentration of Copanlisib and determine the IC50 value.
Mechanisms of Resistance to Copanlisib
Despite the efficacy of Copanlisib, acquired resistance can emerge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.
Identified Mechanisms of Resistance:
-
Upregulation of bypass signaling pathways: In some cases, cancer cells can activate alternative survival pathways to circumvent the PI3K blockade. Studies in marginal zone lymphoma have shown upregulation of cytokine signaling (IL1A, IL1B, CXCR4), NF-κB, MAPK, and JAK-STAT signaling pathways in Copanlisib-resistant cells.[6][9]
-
Overexpression of anti-apoptotic proteins: Increased expression of negative regulators of apoptosis, such as CD44 and JUN, can confer resistance to Copanlisib-induced cell death.[6][9]
Combination Therapies
To enhance the efficacy of Copanlisib and overcome resistance, combination therapies are being actively investigated.
Preclinical and Clinical Combination Strategies:
-
With Chemotherapy: Clinical trials have explored the combination of Copanlisib with standard chemotherapy regimens, such as gemcitabine (B846) and cisplatin (B142131) in advanced biliary tract cancers, and R-GCD (rituximab, gemcitabine, carboplatin, and dexamethasone) in relapsed or refractory diffuse large B-cell lymphoma.[4][10]
-
With Other Targeted Therapies: Preclinical studies have shown synergistic effects when Copanlisib is combined with other targeted agents. For example, combination with the BCL2 inhibitor venetoclax (B612062) has shown strong synergy in B- and T-cell lymphoma models.[11] Combination with ABL tyrosine kinase inhibitors has also shown promise in Philadelphia chromosome-positive leukemia cells.[12]
-
With Immunotherapy: A phase Ib study has evaluated the combination of Copanlisib with the immune checkpoint inhibitor nivolumab (B1139203) in patients with advanced solid tumors, suggesting a potential immunomodulatory effect of Copanlisib.[13]
Conclusion
Copanlisib Dihydrochloride is a potent and selective pan-class I PI3K inhibitor with a well-defined mechanism of action. By targeting the PI3K/AKT/mTOR pathway, it effectively inhibits cell proliferation and induces apoptosis in various cancer types, particularly hematologic malignancies. The detailed understanding of its molecular interactions, cellular effects, and the development of robust experimental protocols have been instrumental in its clinical development. Ongoing research into mechanisms of resistance and novel combination therapies continues to expand the potential applications of Copanlisib in oncology, offering hope for improved patient outcomes. This technical guide provides a foundational resource for the scientific community to further explore and build upon the knowledge of this important targeted therapy.
References
- 1. Copanlisib + Venetoclax for Mantle Cell Lymphoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of copanlisib in combination with gemcitabine and cisplatin in advanced biliary tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination therapy with copanlisib and ABL tyrosine kinase inhibitors against Philadelphia chromosome-positive resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and Efficacy of Copanlisib in Combination with Nivolumab: A Phase Ib Study in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
